Cas no 3994-48-7 (1H-Pyrazole, 4-nitro-1-phenyl-)

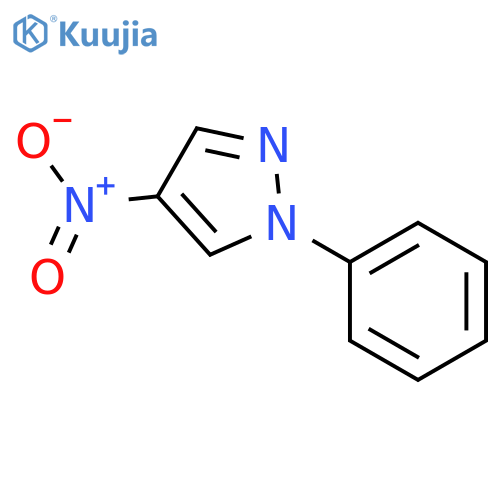

3994-48-7 structure

商品名:1H-Pyrazole, 4-nitro-1-phenyl-

1H-Pyrazole, 4-nitro-1-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 4-nitro-1-phenyl-

- 1-Phenyl-4-nitropyrazole

- 4-Nitro-1-phenylpyrazole

- STL032699

- CS-0366753

- 4-nitro-1-phenyl-1H-pyrazole

- SCHEMBL224389

- BDBM50390968

- 3994-48-7

- AKOS004910366

- CHEMBL2071017

- F18172

- DB-167739

-

- インチ: InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H

- InChIKey: IATFOGDERDNVMS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 189.05391

- どういたいしつりょう: 189.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 178-179 ºC

- ようかいど: 極微溶性(0.78 g/l)(25ºC)、

- PSA: 60.96

1H-Pyrazole, 4-nitro-1-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A049003140-1g |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 1g |

$871.20 | 2023-09-02 | |

| Crysdot LLC | CD11129635-1g |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 1g |

$880 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437423-1g |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 1g |

¥4941.00 | 2024-05-15 | |

| Chemenu | CM519576-1g |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 1g |

$527 | 2022-06-11 | |

| Alichem | A049003140-250mg |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 250mg |

$383.68 | 2023-09-02 | |

| Crysdot LLC | CD11129635-250mg |

4-Nitro-1-phenyl-1H-pyrazole |

3994-48-7 | 97% | 250mg |

$352 | 2024-07-19 |

1H-Pyrazole, 4-nitro-1-phenyl- 関連文献

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

-

Ganesan Bharathiraja,Mani Sengoden,Masanam Kannan,Tharmalingam Punniyamurthy Org. Biomol. Chem. 2015 13 2786

3994-48-7 (1H-Pyrazole, 4-nitro-1-phenyl-) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量